molecular formula C26H26N2O5 B1248317 Xanthostigmine

Xanthostigmine

Cat. No.: B1248317
M. Wt: 446.5 g/mol
InChI Key: DNSUFPJFKSCBRT-UHFFFAOYSA-N
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Description

Xanthostigmine is a cholinesterase inhibitor that has been studied for its potential in treating neurodegenerative disorders such as Alzheimer’s disease. It functions by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine, thereby increasing the levels of acetylcholine in the brain. This increase in acetylcholine can help improve cognitive function and memory in patients with Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthostigmine involves the preparation of carbamate derivatives. One of the key features of these derivatives is a 2-arylidenebenzocycloalkanone moiety, which allows the compound to bind at the acetylcholinesterase peripheral site responsible for promoting amyloid-beta aggregation . The synthetic route typically involves the following steps:

  • Preparation of the 2-arylidenebenzocycloalkanone intermediate.
  • Formation of the carbamate derivative through a reaction with an appropriate amine.
  • Purification and characterization of the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Xanthostigmine primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carbamate moiety. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and amines. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of this compound, while oxidation reactions can lead to the formation of oxidized carbamate derivatives.

Scientific Research Applications

Mechanism of Action

Xanthostigmine exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft. The increased acetylcholine enhances cholinergic transmission, which is crucial for cognitive functions such as learning and memory . The molecular targets of this compound include the active site of acetylcholinesterase and the peripheral anionic site, which is involved in amyloid-beta aggregation .

Comparison with Similar Compounds

    Tacrine: An early cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: A widely used cholinesterase inhibitor with a longer half-life.

    Rivastigmine: A cholinesterase inhibitor that also inhibits butyrylcholinesterase.

    Galantamine: A cholinesterase inhibitor that also modulates nicotinic acetylcholine receptors.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

[3-[[methyl-[3-(9-oxoxanthen-3-yl)oxypropyl]amino]methyl]phenyl] N-methylcarbamate

InChI

InChI=1S/C26H26N2O5/c1-27-26(30)32-20-8-5-7-18(15-20)17-28(2)13-6-14-31-19-11-12-22-24(16-19)33-23-10-4-3-9-21(23)25(22)29/h3-5,7-12,15-16H,6,13-14,17H2,1-2H3,(H,27,30)

InChI Key

DNSUFPJFKSCBRT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)CN(C)CCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3

Synonyms

xanthostigmine

Origin of Product

United States

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